molecular formula C28H22Cl3N3O5 B8075271 Cilofexor CAS No. 2163097-55-8

Cilofexor

カタログ番号 B8075271
CAS番号: 2163097-55-8
分子量: 586.8 g/mol
InChIキー: KZSKGLFYQAYZCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cilofexor, also known as GS-9674, is a nonsteroidal farnesoid X receptor (FXR) agonist . It is currently in clinical trials for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .


Molecular Structure Analysis

This compound has the chemical formula C28H22Cl3N3O5 . Its molecular weight is 586.85 g/mol . The compound belongs to the class of organic compounds known as phenylazetidines, which are polycyclic aromatic compounds containing a phenyl ring substituted with an azetidine ring .

科学的研究の応用

  • Pharmacokinetics and Safety in Healthy Volunteers : Cilofexor's pharmacokinetics, pharmacodynamics, safety, and tolerability were evaluated in healthy participants. The study found this compound to be generally well-tolerated, with headache being the most frequently observed treatment-emergent adverse event. This study supported further evaluations of this compound in patients with NASH and PSC (Younis et al., 2022).

  • Effectiveness in Primary Sclerosing Cholangitis : A phase II study tested the efficacy of this compound in patients with large-duct PSC. The study demonstrated dose-dependent reductions in liver biochemistry, suggesting significant improvements in liver biochemistries and markers of cholestasis in patients with PSC (Trauner et al., 2019).

  • Comparison with Obeticholic Acid : this compound, like obeticholic acid, is a potent FXR agonist. However, it differs as a non-steroidal small molecule. This distinction is important for its therapeutic application and side effect profile (Hoofnagle, 2020).

  • Effects on Portal Hypertension and Liver Fibrosis : A study on rats with non-alcoholic steatohepatitis (NASH) showed that this compound reduced portal hypertension and liver fibrosis. This suggests its potential therapeutic benefits in similar human liver conditions (Schwabl et al., 2021).

  • Safety and Efficacy in NASH : A response to a letter critiquing a study on this compound's safety and efficacy in NASH patients provided additional insights. It highlighted the dose-dependent improvements in GGT and hepatic fat observed in patients treated with this compound (Patel, Chung, & Myers, 2020).

  • Pharmacokinetics in Renal Impairment : A study examining the pharmacokinetics of this compound in participants with severe renal impairment showed that this compound exposure was not significantly affected by renal impairment, indicating no need for dosage adjustment in these patients (Weber et al., 2023).

作用機序

Cilofexor acts as an agonist of the farnesoid X receptor (FXR) . In rat models and human clinical trials of NASH, it has been shown to reduce fibrosis and steatosis . In human clinical trials of PSC, it improved cholestasis and reduced markers of liver injury .

Safety and Hazards

Cilofexor is currently under investigation in clinical trials, and its safety profile is still being evaluated .

将来の方向性

Cilofexor is currently being evaluated in a Phase 3 trial, the largest placebo-controlled trial in PSC to date . This will allow for a robust evaluation of the efficacy and safety of this compound in noncirrhotic patients with large-duct PSC . It is also under development for the treatment of compensated cirrhosis .

特性

IUPAC Name

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSKGLFYQAYZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1418274-28-8
Record name Cilofexor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilofexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CILOFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilofexor
Reactant of Route 2
Cilofexor
Reactant of Route 3
Cilofexor
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cilofexor
Reactant of Route 5
Reactant of Route 5
Cilofexor
Reactant of Route 6
Cilofexor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。